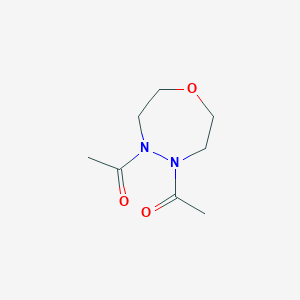

1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-

Description

Significance within Organic Synthesis and Advanced Materials Research

The N-acetylation of amines is a widespread and significant reaction in organic synthesis. nih.govresearchgate.net Acetyl groups can serve as protecting groups for amines in multi-step synthetic sequences, preventing unwanted reactions. orientjchem.org The introduction of acetyl groups, a process known as acetylation, can modify the chemical properties of the parent molecule. wikipedia.org In the context of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-, the diacetyl groups are expected to influence its solubility, reactivity, and intermolecular interactions.

While specific research on the application of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- in advanced materials is not extensively documented, the broader class of heterocyclic compounds is integral to the development of functional materials. youtube.com Heterocycles are utilized in the creation of optoelectronic materials, conductive polymers, and catalysts. youtube.com The properties of such materials are heavily dependent on the structure of the heterocyclic core.

Historical Context of Oxadiazepine Synthesis and Development

The synthesis of oxadiazepine derivatives has been a subject of chemical research, with various methods developed for their preparation. A known route to 4,5-diacyl- nih.govwikipedia.orgbionity.com-oxadiazepines involves the reaction of N,N'-diacylhydrazines with a di-substituted diethyl ether in a polar solvent. google.com For instance, 4,5-diacetyl- nih.govwikipedia.orgbionity.com-oxadiazepine can be synthesized from N,N'-diacetylhydrazine and a suitable ether. google.com The subsequent deacylation of the resulting diacetyl compound can yield the parent nih.govwikipedia.orgbionity.com-oxadiazepine, often as a salt. google.com The yields for the formation of the diacetylated compound are reported to be in the range of 60-70% over two steps. google.com The parent hexahydro-1,4,5-oxadiazepine ring system is also a known intermediate in the synthesis of certain pesticides. chemdad.com

Structural Features and Conformational Considerations of the Hexahydro-1,4,5-Oxadiazepine Ring System

Seven-membered rings, such as the hexahydro-1,4,5-oxadiazepine system, are conformationally complex due to a higher degree of flexibility compared to five- and six-membered rings. nih.gov The conformational analysis of seven-membered rings is a specialized area of study, with various boat and chair forms being possible. acs.orgresearchgate.net The specific conformation adopted by 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- would be influenced by the steric and electronic effects of the diacetyl groups. The presence of heteroatoms and substituents plays a crucial role in determining the preferred three-dimensional structure. mdpi.com The structure and conformation are key factors that dictate the reactivity and biological activity of heterocyclic compounds. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-(5-acetyl-1,4,5-oxadiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-7(11)9-3-5-13-6-4-10(9)8(2)12/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIYYJKGKXOPMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOCCN1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901265296 | |

| Record name | 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83598-13-4 | |

| Record name | 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83598-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 1,4,5 Oxadiazepine, 4,5 Diacetylhexahydro

Ring Opening and Ring Contraction Reactions

Scientific literature readily available does not provide specific examples of ring opening or ring contraction reactions for the saturated 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- core. The heterocyclic system appears robust, with reactivity centered on the N-acetyl functional groups. While studies on related strained heterocyclic systems, such as azetidines and epoxides, show susceptibility to ring-opening, similar reactivity for this specific seven-membered ring has not been documented in the reviewed sources. nih.govmdpi.commdpi.commasterorganicchemistry.comlibretexts.orgpressbooks.pub

Oxidation Reactions and Product Characterization

The oxidation of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- is subject to general postulation but lacks specific experimental studies and product characterization in the available literature. It has been suggested that the compound can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide, potentially leading to the formation of corresponding oxides. However, the precise structure of these "oxides" is not defined.

Conversely, studies on the permanganate oxidation of amines suggest that N-acylation tends to protect the amine from oxidation. ubc.ca The oxidation of secondary amines with neutral potassium permanganate typically yields aldehydes or ketones. quora.comacs.org Given that the nitrogen atoms in 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- are part of amide functionalities (N-acetyl groups), their reactivity towards oxidation is expected to be low compared to unacylated amines. Without dedicated research on this compound, the specific products of any potential oxidation remain uncharacterized.

Reduction Reactions and Formation of Dihydro Derivatives

The primary reduction pathway for 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- involves the transformation of its N-acetyl groups. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are known to reduce amides to amines. masterorganicchemistry.comyoutube.com In this case, the two N-acetyl amide groups would be reduced to N-ethyl groups. While some sources refer to the formation of "reduced derivatives" or "dihydro derivatives," the most chemically sound transformation based on the known reactivity of LiAlH₄ is the reduction of the carbonyls in the acetyl groups. masterorganicchemistry.comrsc.org This reaction does not add hydrogen to the heterocyclic ring itself but modifies the N-substituents.

| Reactant | Reagent | Predicted Product | Reaction Type |

|---|---|---|---|

| 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | Lithium Aluminum Hydride (LiAlH₄) | 1,4,5-Oxadiazepine, 4,5-diethylhexahydro- | Amide Reduction |

Substitution Reactions at Functional Group Sites

The most extensively documented transformations for 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- are substitution reactions (hydrolysis) that remove the N-acetyl groups. This de-acetylation can be achieved under both acidic and basic conditions to yield the parent hexahydro-1,4,5-oxadiazepine ring, typically as a salt or free base.

Under acidic conditions, anhydrous hydrohalic acids are employed. For instance, passing anhydrous hydrogen chloride gas through a solution of the compound in a high-boiling alcohol like diethylene glycol effectively cleaves the acetyl groups, yielding ubc.cagoogle.comwipo.int-oxadiazepine hydrochloride with high purity. google.comgoogle.com

Alternatively, basic hydrolysis can be performed using strong bases. Reacting the compound with potassium hydroxide (B78521) in a polar solvent at elevated temperatures also removes the acetyl groups to produce the free base ubc.cagoogle.comwipo.int-oxadiazepine. google.com This method is presented as an improvement for preparing the de-acylated derivative. google.com

| Condition | Reagents | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Acidic | Anhydrous Hydrogen Chloride (HCl) | Diethylene Glycol | 43-45°C | ubc.cagoogle.comwipo.int-Oxadiazepine Hydrochloride | 85.0% | google.comgoogle.com |

| Basic | Potassium Hydroxide (KOH) | Water, Potassium Acetate | 90-100°C | ubc.cagoogle.comwipo.int-Oxadiazepine | Not specified | google.com |

Derivatization Strategies for Structural Modification

The primary derivatization strategy involves the synthesis of the heterocyclic ring itself. The most common method is the cyclization of N,N'-diacetylhydrazine with a suitable dielectrophile, such as 2,2'-dichlorodiethyl ether, in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) and in the presence of a strong base. google.comgoogle.com This reaction builds the 4,5-diacetylhexahydro-1,4,5-oxadiazepine structure in yields ranging from 40% to over 76%. google.comgoogle.com

Another key strategy is the modification of the parent ring. This can involve the acetylation of hexahydro-1,4,5-oxadiazepine using reagents like acetic anhydride (B1165640) to introduce the acetyl groups. Furthermore, the de-acetylation process described in the previous section is a crucial derivatization step, providing access to the unsubstituted ubc.cagoogle.comwipo.int-oxadiazepine, which serves as a key intermediate for creating other derivatives, notably in the synthesis of herbicides. google.comgoogle.comgoogle.com

| Strategy | Reactants | Reagents/Conditions | Product | Source |

|---|---|---|---|---|

| Ring Formation | N,N'-Diacetylhydrazine, 2,2'-Dichlorodiethyl ether | Potassium Hydroxide, DMSO, 80-85°C | 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | google.comgoogle.com |

| Functionalization | Hexahydro-1,4,5-oxadiazepine | Acetic Anhydride, Catalytic DMAP | 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | |

| Deprotection | 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | HCl or KOH | ubc.cagoogle.comwipo.int-Oxadiazepine (or its salt) | google.comgoogle.com |

Stability Under Various Chemical Conditions

The stability of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- is highly dependent on the pH and temperature of its environment.

Basic Stability: The compound exhibits considerable stability under the basic conditions required for its synthesis. The formation reaction is typically carried out using strong bases like potassium hydroxide in a polar solvent at elevated temperatures (80-85°C), and the product is isolated in good yields, demonstrating its resilience under these conditions. google.comgoogle.com

Acid Sensitivity: The compound is sensitive to strong acidic conditions. The N-acetyl groups, which act as protecting groups, can be readily removed by treatment with 2 to 5 equivalents of a hydrohalic acid (like HCl or HBr) in a high-boiling alcohol at moderately elevated temperatures (e.g., 30-60°C). google.comgoogle.com This lability is exploited as a key synthetic step to produce the de-acylated parent ring. google.com

Thermal and Basic Lability: While stable to the basic conditions of its synthesis, the compound can be degraded by base under more forcing conditions. For example, heating with aqueous potassium hydroxide solution at temperatures of 90-100°C is used as a method for its complete de-acetylation, indicating that while it is stable enough to be formed and isolated under one set of basic conditions, it is reactive under others. google.com

| Condition | Reagents/Environment | Observed Outcome | Source |

|---|---|---|---|

| Basic (Synthesis) | KOH in DMSO, 80-85°C | Stable (Product is formed and isolated) | google.comgoogle.com |

| Acidic (Deprotection) | Anhydrous HCl in Diethylene Glycol, 43-45°C | Unstable (Cleavage of acetyl groups) | google.comgoogle.com |

| Basic (Deprotection) | Aqueous KOH, 90-100°C | Unstable (Cleavage of acetyl groups) | google.com |

Structural Analysis and Spectroscopic Elucidation of 1,4,5 Oxadiazepine, 4,5 Diacetylhexahydro and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-, both ¹H and ¹³C NMR spectroscopy are critical for confirming the integrity of the seven-membered ring and the presence of the N-acetyl groups. Due to the flexibility of the seven-membered ring, the compound likely exists in a dynamic equilibrium of several conformations, which can influence the observed chemical shifts and coupling constants.

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons of the two acetyl groups and the methylene (B1212753) protons of the hexahydro-1,4,5-oxadiazepine ring. The methyl protons would typically appear as sharp singlets, though they may exhibit distinct chemical shifts due to the conformational environment and the potential for restricted rotation around the N-C(O) amide bonds. The methylene protons on the heterocyclic ring are diastereotopic and would be expected to show complex splitting patterns (e.g., multiplets or distinct AX systems) due to geminal and vicinal couplings. The protons adjacent to the oxygen atom (C2-H and C7-H) would be shifted downfield compared to those adjacent to the nitrogen atoms (C3-H and C6-H).

The ¹³C NMR spectrum will corroborate the presence of all carbon atoms in the molecule. The carbonyl carbons of the acetyl groups are expected to resonate at the most downfield region, characteristic of amide carbonyls. The methyl carbons of the acetyl groups will appear in the upfield region. The four methylene carbons of the heterocyclic ring will have distinct chemical shifts, with the carbons bonded to oxygen (C2 and C7) appearing at a lower field than those bonded to nitrogen (C3 and C6).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- Predicted chemical shifts are based on analogous structures and general NMR principles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (Acetyl) | 2.0 - 2.2 (s, 6H) | 20 - 25 |

| C=O (Acetyl) | - | 168 - 172 |

| C2-H₂, C7-H₂ | 3.6 - 4.0 (m, 4H) | 70 - 75 |

| C3-H₂, C6-H₂ | 3.2 - 3.6 (m, 4H) | 45 - 55 |

s = singlet, m = multiplet

Conformational studies of related seven-membered heterocyclic systems, such as N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines, often employ variable-temperature NMR experiments. libretexts.orgrsc.org Such studies can reveal the presence of different ring conformations (e.g., chair, boat, twist-boat) and allow for the determination of the energy barriers associated with their interconversion. Similar experiments on 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- could provide valuable insights into its conformational dynamics.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-, with a molecular formula of C₈H₁₄N₂O₃, the expected nominal molecular weight is 186 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Under electron ionization (EI), the molecular ion ([M]⁺˙) at m/z 186 would be expected. The fragmentation of this ion would likely be directed by the functional groups present, namely the amide linkages and the ether bond within the ring. A common fragmentation pathway for N-acetylated compounds is the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO˙, 43 Da). youtube.com Therefore, significant fragment ions at m/z 144 (M - 42) and m/z 143 (M - 43) are anticipated. Cleavage of the N-CO bond is a characteristic fragmentation for amides. rsc.orgnih.govunl.pt

The seven-membered ring itself can undergo cleavage. A plausible fragmentation would involve the scission of the C-O-C bond or the C-N bonds, leading to various smaller charged fragments. The presence of two nitrogen atoms can also influence the fragmentation, potentially leading to nitrogen-containing fragments.

Table 2: Predicted Key Mass Spectral Fragments for 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-

| m/z | Predicted Fragment Structure/Identity |

| 186 | [C₈H₁₄N₂O₃]⁺˙ (Molecular Ion) |

| 143 | [M - COCH₃]⁺ |

| 129 | [M - NCOCH₃]⁺ |

| 101 | [M - COCH₃ - C₂H₄O]⁺ |

| 86 | [C₄H₈NO]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- would be dominated by absorptions corresponding to the amide and ether functionalities.

The most prominent feature would be the strong absorption band of the amide carbonyl (C=O) stretching vibration, which for tertiary amides typically appears in the range of 1670-1630 cm⁻¹. spcmc.ac.in The presence of two acetyl groups would likely result in a strong, possibly broad, peak in this region. The C-N stretching vibrations of the amide groups are expected in the region of 1400-1250 cm⁻¹. libretexts.orgspcmc.ac.in

Another key functional group is the ether linkage within the seven-membered ring. The characteristic C-O-C stretching vibration for ethers typically gives rise to a strong absorption in the 1250-1050 cm⁻¹ region. ucla.edu Additionally, the C-H stretching vibrations of the methylene and methyl groups will be observed in the 3000-2850 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Frequencies for 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (Aliphatic) | Stretching | 2950 - 2850 | Medium to Strong |

| C=O (Amide) | Stretching | 1670 - 1630 | Strong |

| C-N (Amide) | Stretching | 1400 - 1250 | Medium |

| C-O-C (Ether) | Stretching | 1250 - 1050 | Strong |

X-ray Crystallography of Related Oxadiazepine Derivatives for Solid-State Structure

While a specific X-ray crystal structure for 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- is not publicly available, analysis of related seven-membered heterocyclic systems containing oxygen and nitrogen atoms can provide valuable insights into the likely solid-state conformation. researchgate.netnih.gov Seven-membered rings are known to adopt various non-planar conformations such as chair, boat, and twist-boat forms to minimize steric and torsional strain. researchgate.net

For instance, X-ray crystallographic studies of dihydro-5H-1,3,4-benzotriazepin-5-one have revealed a "boat-like" conformation for the seven-membered ring. researchgate.net In the case of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-, the presence of the oxygen atom and the two diacetylated nitrogen atoms will significantly influence the preferred conformation. The steric bulk of the acetyl groups and potential intramolecular interactions, such as dipole-dipole interactions, will play a crucial role in determining the most stable solid-state structure.

An X-ray crystallographic analysis of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- would definitively determine bond lengths, bond angles, and torsional angles, providing an unambiguous picture of its three-dimensional structure and packing in the crystal lattice. Such data would be invaluable for computational modeling and for understanding its chemical and physical properties.

Mechanistic Investigations of Biological Activity of 1,4,5 Oxadiazepine, 4,5 Diacetylhexahydro Derivatives

Antimicrobial Activity Studies

There is no available research on the in vitro efficacy of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- or its derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity Research

Selective Cytotoxicity against Cancer Cell Lines

Information regarding the in vitro selective cytotoxicity of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- against any cancer cell lines is not present in the surveyed scientific literature.

Induction of Apoptosis in Cancer Cells

There are no studies documenting the ability of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- to induce apoptosis in cancer cells, for instance, through the activation of caspase pathways.

Elucidation of Molecular Targets and Pathways

Interaction with Enzymes

No data exists on the interaction of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- with any enzymatic targets.

Ligand Binding to Receptors

There is no information available concerning the binding of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- to any biological receptors.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Detailed structure-activity relationship (SAR) studies focusing specifically on 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- and its bioactive derivatives are limited in publicly available scientific literature. The core structure of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- features a seven-membered ring containing one oxygen and two nitrogen atoms, with acetyl groups attached to the nitrogen atoms. nih.gov The biological activity of derivatives would theoretically depend on the nature of substituents at various positions on the oxadiazepine ring.

While direct SAR data for this specific compound is scarce, general principles of medicinal chemistry suggest that modifications to the acyl groups at the N4 and N5 positions, as well as substitutions on the carbon backbone of the hexahydro-1,4,5-oxadiazepine ring, would significantly influence the compound's biological profile. For instance, altering the acetyl groups to other acyl moieties or introducing different functional groups could impact factors such as lipophilicity, steric hindrance, and electronic properties, which in turn affect the molecule's interaction with biological targets.

Research on related oxazepine and oxadiazole heterocyclic structures provides some insights into potential SAR trends. For example, studies on other oxazepine derivatives have shown that the introduction of different substituents can lead to a range of biological activities, including antimicrobial and anticancer effects. scielo.brcentralasianstudies.orgresearchgate.netjmchemsci.com In many heterocyclic compounds, the presence and position of electron-withdrawing or electron-donating groups on aromatic rings fused to the core structure play a critical role in determining the potency and selectivity of their biological action. nih.govmdpi.com

However, without specific experimental data from studies on a series of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- derivatives, any SAR discussion remains speculative. The synthesis of a library of analogs with systematic variations in their structure, followed by comprehensive biological evaluation, would be necessary to establish a clear and detailed SAR for this class of compounds. Such studies would typically involve the generation of data tables correlating specific structural modifications with quantitative measures of biological activity, such as IC50 or MIC values. Unfortunately, such data for 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- derivatives is not currently available in the reviewed literature.

Applications of 1,4,5 Oxadiazepine, 4,5 Diacetylhexahydro As a Synthetic Scaffold and Intermediate

Building Block for Complex Molecules in Pharmaceutical Development

The 1,4,5-oxadiazepane core is a key structural motif in the development of novel bioactive molecules. amazonaws.com While specific pharmaceuticals directly derived from 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- are not extensively documented in publicly available literature, the broader class of seven-membered heterocycles is of significant interest in medicinal chemistry. amazonaws.com These structures are fundamental to the architecture of many natural products and therapeutic agents.

The inherent flexibility and three-dimensional shape of the oxadiazepane ring allow for the strategic placement of various substituents. amazonaws.com This enables chemists to fine-tune physicochemical properties such as solubility, lipophilicity, and polarity, which are critical for optimizing the efficacy and safety profiles of drug candidates. The acetyl groups on the nitrogen atoms of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- can act as protecting groups or be modified to introduce further complexity, making it a useful starting point for creating libraries of compounds for biological screening.

Table 1: Potential Pharmaceutical Relevance of the 1,4,5-Oxadiazepane Scaffold

| Feature | Implication in Pharmaceutical Development |

|---|---|

| Seven-Membered Heterocyclic Ring | Provides a flexible yet stable core structure, allowing for diverse conformational possibilities to interact with biological targets. amazonaws.com |

| Oxygen and Nitrogen Heteroatoms | Offer sites for hydrogen bonding and other intermolecular interactions crucial for binding to enzymes and receptors. |

| Diacetyl Functional Groups | Serve as reactive handles for further chemical modification or as protecting groups that can be removed to reveal the parent amine for subsequent reactions. |

| Three-Dimensional Architecture | Allows for the creation of structurally complex molecules that can target specific biological pathways with high selectivity. amazonaws.com |

Intermediate in the Synthesis of Agrochemicals (e.g., Herbicides of the Tetrahydropyrazolodione Type, Pesticides like Pinoxaden)

The most prominent and well-documented application of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- is as a key intermediate in the agrochemical industry. It is a direct precursor in the manufacturing of potent herbicides.

Specifically, it is used in the synthesis of herbicides of the tetrahydropyrazolodione type. google.comgoogle.com A primary example is its role in the production of Pinoxaden, a commercial herbicide used for controlling grass weeds in cereal crops. The synthesis pathway involves the de-acetylation of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-, typically through hydrolysis under acidic or basic conditions, to yield the parent hexahydro-1,4,5-oxadiazepine ring. google.com This resulting intermediate, often in the form of a dihydrobromide or dihydrochloride salt, is a crucial building block for the final Pinoxaden molecule.

Cyclization: N,N'-diacetylhydrazine reacts with a 2,2'-disubstituted diethyl ether (like 2,2'-dichlorodiethyl ether) in a polar solvent to form 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-. google.com

De-acetylation: The acetyl protecting groups are removed from 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- using a hydrohalic acid or a base to produce the google.comchemicalbook.com-oxadiazepine salt. google.comgoogle.com

Condensation & Acylation: The google.comchemicalbook.com-oxadiazepine intermediate is then reacted with other key intermediates, such as substituted phenyl malonic ester derivatives, and subsequently acylated to form the final herbicide product, Pinoxaden.

Table 2: Role in Pinoxaden Synthesis

| Synthesis Stage | Precursor/Intermediate | Transformation | Product |

|---|---|---|---|

| Formation of Core Structure | N,N'-diacetylhydrazine and 2,2'-dichlorodiethyl ether | Cyclization | 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- |

| Activation of Core Structure | 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | De-acetylation (Hydrolysis) | google.comchemicalbook.com-Oxadiazepine salt (e.g., dihydrobromide) |

| Final Assembly | google.comchemicalbook.com-Oxadiazepine salt and other intermediates | Aminolysis and Acylation | Pinoxaden |

Role in Material Science for Developing Tailored Properties

While specific research on the direct application of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- in advanced materials is not extensively documented, the broader class of heterocyclic compounds is integral to the development of functional materials. Heterocycles are utilized in the creation of a wide range of materials, including conductive polymers, catalysts, and optoelectronic materials.

The properties of such materials are heavily dependent on the structure of the heterocyclic core. The presence of heteroatoms (nitrogen and oxygen) and the specific ring structure of the oxadiazepine scaffold could potentially be exploited to develop materials with tailored electronic, optical, or thermal properties. The diacetyl groups could also influence solubility and intermolecular interactions, which are important factors in material design. However, further research is needed to explore and establish the role of this specific compound in material science.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The synthesis of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- has been established through specific, multi-step processes. A key patented method involves the cyclization reaction of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether. google.com This foundational methodology provides a robust starting point for developing more advanced and efficient synthetic routes.

A typical synthesis involves reacting N,N′-diacetylhydrazine with 2,2′-dichlorodiethyl ether in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), in the presence of a strong base such as potassium hydroxide (B78521). google.com This step yields the target 4,5-diacetyl- nih.govrsc.org-oxadiazepine, which can be isolated with high purity. google.com The patent literature suggests that yields for this cyclization step can range from 40% to 76%, with the potential for improvement through the addition of phase transfer catalysts or potassium iodide. google.com

Future research is likely to focus on improving the efficiency and environmental footprint of this synthesis. Drawing inspiration from methodologies developed for other heterocyclic systems, novel approaches could include the use of new catalytic systems. For instance, the development of heterogeneous catalysts, such as nickel pyrophosphate (Ni2P2O7) which has been used for synthesizing 1,4-benzodiazepine-5-one derivatives, could offer a pathway to milder reaction conditions and easier catalyst separation. researchgate.net

Table 1: Conventional Synthesis Parameters for 4,5-diacyl- nih.govrsc.org-oxadiazepines

| Parameter | Details | Reference |

| Reactants | N,N′-diacetylhydrazine, 2,2′-dichlorodiethyl ether | google.com |

| Solvents | Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA) | google.com |

| Bases | Alkali/alkaline earth metal hydroxides (e.g., KOH), carbonates, alcoholates | google.com |

| Potential Catalysts | Phase transfer catalysts (e.g., Benzyltriethylammonium chloride), Crown ethers | google.com |

| Reported Yield | 40 - 76% (for the cyclization step) | google.com |

| Reported Purity | > 95% | google.com |

Computational Chemistry and Molecular Modeling Studies

Computational studies offer powerful tools to predict the properties and behavior of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- without the need for extensive laboratory work.

While specific published studies on this molecule are limited, future research would likely employ methods like Density Functional Theory (DFT). These calculations can illuminate the molecule's electronic landscape by mapping its electrostatic potential, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predicting sites susceptible to electrophilic or nucleophilic attack. Such theoretical data is invaluable for designing new reactions and understanding the compound's intrinsic stability and reactivity. The publicly available computed property data on PubChem serves as a foundational dataset for these more advanced theoretical investigations. nih.gov

The seven-membered hexahydro-1,4,5-oxadiazepine ring is conformationally flexible. Molecular dynamics (MD) simulations are an ideal tool to explore this flexibility, mapping the potential energy surface to identify stable conformers (such as boat, chair, or twist-boat forms) and the transition states between them.

X-ray diffraction studies on analogous, more complex hexahydrodiazepine derivatives have confirmed specific conformations, such as a "twist-boat" arrangement for a dihydrodiazepine ring in one instance. researchgate.net This provides a valuable comparative model. For 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-, MD simulations could predict the most likely conformations in different solvent environments and how the molecule's shape influences its interaction with other molecules. Furthermore, as seen in studies of novel 5-oxo-hexahydroquinoline derivatives, MD simulations can be used to model how these molecules might bind to biological targets, predicting key interactions like hydrogen bonds. researchgate.netdovepress.com

Exploration of New Biological Activities (excluding clinical applications)

The most prominent application of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- is as a direct precursor in chemical manufacturing. google.com Specifically, its de-acetylated salt, hexahydro-1,4,5-oxadiazepine dihydrobromide, is an intermediate in the synthesis of Pinoxaden, a commercial herbicide used for grass control in cereal crops. chemdad.com This establishes a clear, non-clinical biological relevance for the core scaffold.

Future research could explore other potential biological activities. The broader oxadiazepine class of compounds has been investigated for various properties, including potential antimicrobial and anticancer effects. While these activities have not been specifically confirmed for the 4,5-diacetylhexahydro- derivative, it represents a viable area for screening and lead compound discovery. Research into related heterocyclic structures, such as 5-oxo-hexahydroquinolines, has shown activity in reversing P-glycoprotein-mediated multidrug resistance in cancer cell lines, providing a template for how new biological roles for oxadiazepine derivatives could be investigated. researchgate.netdovepress.com

Table 2: Potential Areas for Biological Activity Exploration

| Research Area | Basis for Exploration | Key Compound/Scaffold | Reference |

| Herbicide Development | Established role as an intermediate for the herbicide Pinoxaden. | Hexahydro-1,4,5-Oxadiazepane | google.com, chemdad.com |

| Antimicrobial Screening | General interest in the biological potential of the broader oxadiazepine family. | 1,4,5-Oxadiazepine Derivatives | |

| Multidrug Resistance Reversal | Analogous heterocyclic systems show activity as P-glycoprotein inhibitors. | 5-oxo-hexahydroquinoline | researchgate.net, dovepress.com |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-, this could involve several key improvements over traditional methods that use solvents like DMSO. google.com

One major focus is the development of environmentally benign catalytic systems. Research on the synthesis of related diazepine (B8756704) and oxadiazole derivatives has demonstrated the effectiveness of heterogeneous carbocatalysts like graphite (B72142) oxide (GO). rsc.orgnih.gov GO is inexpensive, can be used in milder, aqueous-based solvent systems (e.g., aqueous ethanol), and is often reusable for multiple reaction cycles without a significant loss of activity. rsc.org Another promising green technique is the use of microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and increase yields for the synthesis of other heterocyclic compounds like 1,3,4-oxadiazole (B1194373) derivatives. nih.gov Adopting such methodologies could make the production of 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- more sustainable and cost-effective.

Integration into Catalyst Design and Ligand Development

The inherent structure of the de-acetylated parent compound, hexahydro-1,4,5-oxadiazepane, makes it an interesting candidate for coordination chemistry. nih.gov With three heteroatoms (two nitrogen, one oxygen) positioned within a flexible seven-membered ring, the scaffold could function as a novel tridentate ligand for various metal centers.

By chemically modifying the two nitrogen atoms of the parent oxadiazepane, a diverse library of ligands could be created. These modifications would tune the steric and electronic properties of the coordination site, making the resulting metal complexes suitable for specific applications in catalysis, such as asymmetric synthesis. While this area remains largely unexplored for this specific scaffold, it represents a significant frontier for future research, transforming the intermediate into a valuable component of new catalytic systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4,5-oxadiazepine derivatives, and how can they be adapted for 4,5-diacetylhexahydro-1,4,5-oxadiazepine?

- Methodology : The synthesis of 1,4,5-oxadiazepine derivatives often involves cyclization reactions. For hexahydro analogs, reductive amination or hydrogenation of unsaturated precursors (e.g., diazepine rings) is critical. A practical approach includes:

- Stepwise functionalization : Introducing acetyl groups via acetylation of hexahydro-1,4,5-oxadiazepine intermediates under anhydrous conditions (e.g., acetic anhydride in dichloromethane with catalytic DMAP) .

- Optimization : Reaction conditions (temperature, solvent polarity) must be tailored to avoid over-acetylation or ring-opening side reactions. For example, evidence from similar oxathiadiazepane syntheses suggests dichloromethane with acid catalysts (e.g., H₂SO₄) can stabilize intermediates .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 4,5-diacetylhexahydro-1,4,5-oxadiazepine?

- Methodology :

- NMR : ¹H and ¹³C NMR are essential for identifying acetyl groups (δ ~2.1–2.3 ppm for CH₃ and ~170–175 ppm for carbonyl carbons) and verifying the hexahydro scaffold’s proton environments (e.g., axial vs. equatorial protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₈H₁₄N₂O₃) and detects fragmentation patterns indicative of acetyl loss.

- X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray analysis resolves bond angles and torsional strain in the seven-membered ring .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 1,4,5-oxadiazepine ring during functionalization?

- Methodology : Computational studies (DFT calculations) can model electron density distribution and predict reactive sites. For example:

- Steric hindrance : Acetyl groups at positions 4 and 5 may hinder nucleophilic attacks at adjacent nitrogen atoms, necessitating bulky base catalysts (e.g., DBU) for regioselective substitutions .

- Electronic effects : The oxygen atom in the ring increases electron density at adjacent carbons, favoring electrophilic substitutions. Substituent effects (e.g., acetyl vs. ester groups) can be compared via Hammett plots .

Q. What strategies resolve contradictions in reported yields for hexahydro-1,4,5-oxadiazepine derivatives?

- Methodology : Discrepancies in yields (e.g., 67% vs. 83% in similar syntheses) may arise from:

- Purification methods : Column chromatography vs. recrystallization (e.g., using ethyl acetate/hexane gradients to isolate pure diacetylated products) .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) vs. homogeneous catalysts (e.g., AlCl₃) impact reaction efficiency .

- Recommendation : Systematic DOE (Design of Experiments) can optimize solvent, temperature, and catalyst ratios .

Q. How can molecular docking studies predict the pharmacological activity of 4,5-diacetylhexahydro-1,4,5-oxadiazepine?

- Methodology :

- Target selection : Prioritize receptors with known oxadiazepine interactions (e.g., GABAₐ or serotonin receptors).

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. Acetyl groups may enhance hydrophobic interactions in binding pockets .

- Validation : Compare docking scores with in vitro assays (e.g., enzyme inhibition IC₅₀ values) to refine predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.